Stannane, dicyclohexyl-
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Overview
Description
Stannane, dicyclohexyl- is an organotin compound with the chemical formula (C6H11)2SnH2. It is a member of the stannane family, which are compounds containing tin (Sn) bonded to hydrogen (H) and organic groups. Organotin compounds are widely used in various industrial and research applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Stannane, dicyclohexyl- can be synthesized through several methods, including stannylation and C-Sn coupling reactions. One common method involves the reaction of dicyclohexyltin dichloride with lithium aluminum hydride (LiAlH4) in anhydrous ether, which reduces the tin compound to the desired stannane .
Industrial Production Methods
Industrial production of stannane, dicyclohexyl- typically involves large-scale stannylation reactions. These processes are optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
Stannane, dicyclohexyl- undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form tin oxides.
Reduction: Can be reduced to lower oxidation states of tin.
Substitution: Undergoes nucleophilic substitution reactions where the hydrogen atoms are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and nitric acid (HNO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Substitution: Reagents such as alkyl halides and Grignard reagents are commonly used in substitution reactions.
Major Products
Oxidation: Tin oxides such as tin(II) oxide (SnO) and tin(IV) oxide (SnO2).
Reduction: Lower oxidation state tin compounds.
Substitution: Various organotin compounds depending on the substituents introduced.
Scientific Research Applications
Stannane, dicyclohexyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrostannation and stannylation reactions.
Biology: Investigated for its potential use in biological systems due to its unique reactivity.
Medicine: Explored for its potential use in drug development and as a catalyst in pharmaceutical synthesis.
Industry: Used in the production of polymers, coatings, and as a stabilizer in various industrial processes .
Mechanism of Action
The mechanism of action of stannane, dicyclohexyl- involves the formation of stannyl radicals, which participate in chain reactions. These radicals can abstract hydrogen atoms from other molecules, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants .
Comparison with Similar Compounds
Similar Compounds
Tributyltin hydride (Tributylstannane): Another organotin hydride with similar reactivity but higher toxicity.
Triphenyltin hydride (Triphenylstannane): Similar in structure but with different substituents, leading to variations in reactivity and applications.
Tetraalkynylstannanes: Used in Stille cross-coupling reactions, showcasing different reactivity patterns compared to dicyclohexylstannane
Uniqueness
Stannane, dicyclohexyl- is unique due to its specific substituents (cyclohexyl groups), which impart distinct steric and electronic properties. These properties influence its reactivity and make it suitable for specific applications in organic synthesis and industrial processes .
Properties
CAS No. |
7529-52-4 |
---|---|
Molecular Formula |
C12H22Sn |
Molecular Weight |
285.01 g/mol |
IUPAC Name |
dicyclohexyltin |
InChI |
InChI=1S/2C6H11.Sn/c2*1-2-4-6-5-3-1;/h2*1H,2-6H2; |
InChI Key |
BRCGUTSVMPKEKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)[Sn]C2CCCCC2 |
Origin of Product |
United States |
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